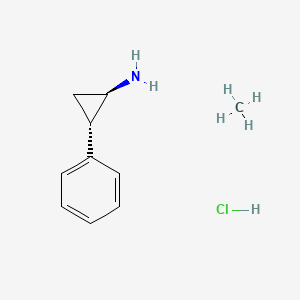
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La tranilcipromina clorhidrato se sintetiza a través de la ciclización de la cadena lateral de la anfetamina. El proceso implica la formación de una propilamina a partir de la ciclización, lo que resulta en la creación del compuesto. Las condiciones de reacción típicamente involucran el uso de reactivos y catalizadores específicos para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de tranilcipromina clorhidrato sigue las directrices de Buenas Prácticas de Fabricación (GMP) para garantizar la calidad y pureza del compuesto. El proceso de producción involucra múltiples pasos, incluyendo síntesis, purificación y control de calidad, para producir un compuesto que cumpla con los estándares necesarios para la investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
La tranilcipromina clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción para modificar la estructura y las propiedades del compuesto.
Sustitución: Las reacciones de sustitución implican reemplazar átomos o grupos específicos dentro del compuesto con otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir diferentes estados de oxidación del compuesto, mientras que las reacciones de sustitución pueden dar como resultado varios derivados sustituidos .
Aplicaciones Científicas De Investigación
La tranilcipromina clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas para estudiar sus propiedades y comportamiento.
Biología: Se emplea en el estudio de la inhibición enzimática, particularmente LSD1 y MAO, para comprender sus roles en los procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la depresión y otros trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
La tranilcipromina clorhidrato ejerce sus efectos inhibiendo irreversiblemente la demetilasa 1 específica de lisina (LSD1) y la monoaminooxidasa (MAO). La inhibición de estas enzimas conduce a niveles elevados de monoaminas, como la serotonina, la norepinefrina y la dopamina, en el cerebro. Se cree que este aumento en las monoaminas contribuye a los efectos antidepresivos del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Fenelzina: Otro inhibidor de la monoaminooxidasa utilizado en el tratamiento de la depresión.
Isocarboxazida: Un inhibidor de la monoaminooxidasa con aplicaciones similares en el tratamiento de la depresión.
Selegilina: Un inhibidor selectivo de la monoaminooxidasa B utilizado en el tratamiento de la enfermedad de Parkinson.
Singularidad
La tranilcipromina clorhidrato es única en su doble inhibición de LSD1 y MAO, lo que la convierte en una herramienta valiosa en la investigación. Su capacidad para inhibir irreversiblemente estas enzimas la distingue de otros compuestos similares, proporcionando ventajas distintas en el estudio de la inhibición enzimática y sus efectos sobre las afecciones neurológicas .
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.CH4.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;;/h1-5,8-9H,6,10H2;1H4;1H/t8-,9+;;/m0../s1 |
Clave InChI |
NFOAZKSABWREFV-DBEJOZALSA-N |
SMILES isomérico |
C.C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl |
SMILES canónico |
C.C1C(C1N)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
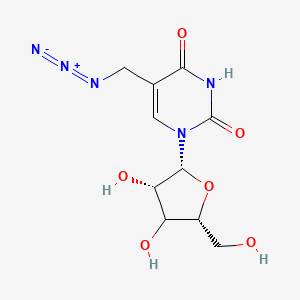
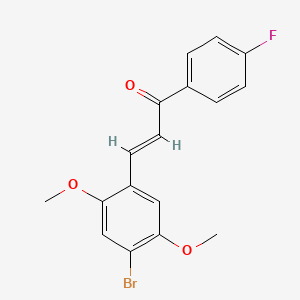
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

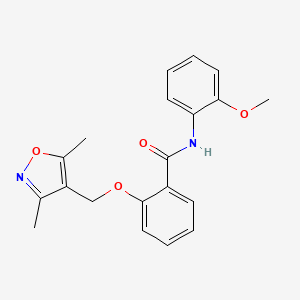
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
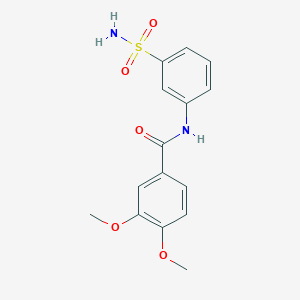
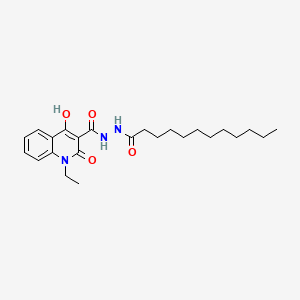
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
